3,8-Dimethyl-4-methylidenenon-7-EN-2-one
Description
Properties
CAS No. |
61685-58-3 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
3,8-dimethyl-4-methylidenenon-7-en-2-one |
InChI |
InChI=1S/C12H20O/c1-9(2)7-6-8-10(3)11(4)12(5)13/h7,11H,3,6,8H2,1-2,4-5H3 |
InChI Key |
HMFYDEYAPKTPLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)C(=C)CCC=C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Note: Calculated based on the IUPAC name of the target compound.
Key Observations:
- Core Structure: The target compound’s linear aliphatic enone contrasts with cyclic frameworks in analogs like chromenones (Neobavaisoflavone , compound in ) or cyclohexadienone .
Reactivity and Computational Studies
- Neobavaisoflavone : Studied via quantum mechanics and molecular docking for interactions with Aβ42 (a peptide linked to Alzheimer’s disease). Its prenyl and hydroxyl groups enhance binding affinity, suggesting that similar substituents in the target compound could be optimized for bioactivity.
- 6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one : X-ray crystallography reveals bond angles (e.g., C8—N1—C1—C2: −179.40°) critical for stabilizing its planar conformation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3,8-Dimethyl-4-methylidenenon-7-EN-2-one, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation or cyclization. For example, analogous compounds have been synthesized using petroleum ether:ethyl acetate (6:1 v/v) as eluents for purification, with yields improved by optimizing stoichiometry, temperature (e.g., 95–98°C), and catalyst selection. Reaction progress should be monitored via TLC, and intermediates characterized using spectroscopic methods (e.g., H-NMR) . Yield optimization may involve iterative adjustments to solvent polarity, reaction time, and inert atmosphere conditions.
Q. How should researchers approach the structural elucidation of 3,8-Dimethyl-4-methylidenenon-7-EN-2-one using spectroscopic methods?
- Methodological Answer : Combine H-NMR, C-NMR, and high-resolution mass spectrometry (HR-MS). For instance, H-NMR peaks at δ 1.34–1.35 ppm may indicate methyl groups, while olefinic protons (e.g., δ 5.97 ppm) suggest double bonds. ESI-MS ([M+H] signals) can confirm molecular weight. Cross-validate spectral data with computational tools (e.g., PubChem’s InChI key generation) to resolve ambiguities .
Q. What preliminary biological assays are appropriate for evaluating the bioactivity of this compound?
- Methodological Answer : Begin with in vitro assays:
- Antimicrobial Activity : Use disk diffusion or microdilution assays against Gram-positive/negative bacteria.
- Cytotoxicity : Employ MTT or resazurin assays on cancer cell lines (e.g., HeLa or MCF-7).
- Dose-Response Curves : Validate activity thresholds using IC calculations. Ensure replicates and negative controls to minimize false positives .
Advanced Research Questions
Q. How can conflicting data regarding the compound’s bioactivity or mechanism be resolved through experimental validation?
- Methodological Answer : Apply empirical contradiction analysis:
Replicate Experiments : Control variables (e.g., solvent purity, cell passage number).
Cross-Method Validation : Compare results from orthogonal techniques (e.g., fluorescence microscopy vs. flow cytometry).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
